molecular formula C18H19ClN4O2 B3889951 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No. B3889951
M. Wt: 358.8 g/mol
InChI Key: PSXBWGDGYZKOBF-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It is widely used in scientific research to study the role of hENT1 in nucleoside transport and metabolism.

Mechanism of Action

4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine binds specifically to hENT1 and inhibits its nucleoside transport activity. The inhibition is competitive with respect to the substrate and reversible upon removal of this compound. The binding site of this compound on hENT1 has been identified through mutagenesis and molecular modeling studies. This compound has also been used as a tool to distinguish hENT1 from other nucleoside transporters, such as hENT2 and hCNT1.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes that depend on nucleoside transport and metabolism. For example, this compound can inhibit the proliferation of cancer cells by blocking the uptake of nucleoside analogs that are used as chemotherapeutic agents. This compound can also affect the function of neurons by altering the availability of adenosine, a neuromodulator that regulates synaptic transmission and plasticity. This compound has been used to study the role of hENT1 in erythrocyte metabolism, as well as the transport of nucleosides across the blood-brain barrier and placenta.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has several advantages as a tool for studying hENT1 and nucleoside transport. It is highly selective for hENT1 and does not affect other transporters or enzymes. It is also reversible and can be used to manipulate the activity of hENT1 in a controlled manner. However, this compound has some limitations as well. It is relatively expensive and requires careful handling and storage. It can also be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine and hENT1. One area of interest is the regulation of hENT1 expression and activity in different tissues and physiological conditions. Another area is the development of new inhibitors of hENT1 that have improved potency and selectivity. Such inhibitors could be used as therapeutics for cancer and other diseases that are related to nucleoside metabolism. Finally, the role of hENT1 in nucleoside signaling and metabolism in the brain and other organs is an area of active investigation.

Scientific Research Applications

4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is widely used in scientific research to study the role of hENT1 in nucleoside transport and metabolism. It has been used to investigate the transport kinetics and substrate specificity of hENT1 in various cell types, including cancer cells, neurons, and erythrocytes. This compound has also been used to study the regulation of hENT1 expression and activity by various factors, such as hypoxia, inflammation, and drug treatment.

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-17-7-5-15(6-8-17)14-21-9-11-22(12-10-21)20-13-16-3-1-2-4-18(16)23(24)25/h1-8,13H,9-12,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBWGDGYZKOBF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Reactant of Route 5
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Reactant of Route 6
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.